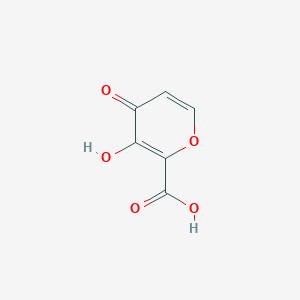

3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid

Description

Contextualization within Pyranone Chemical Structures

3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid belongs to the pyranone class of heterocyclic compounds. smolecule.com The core of these molecules is a pyran ring, which is a six-membered heterocycle containing one oxygen atom. ontosight.aiontosight.ai Specifically, this compound is a derivative of 4-pyranone (also known as γ-pyrone), meaning it has a ketone group at the fourth position of the pyran ring.

The systematic IUPAC name for the compound is 3-hydroxy-4-oxopyran-2-carboxylic acid. nih.gov Its structure is characterized by:

A central 4H-pyran-4-one ring.

A hydroxyl (-OH) group attached at the third carbon position (C3).

A carboxylic acid (-COOH) group substituted at the second carbon position (C2). smolecule.com

This specific arrangement of a hydroxyl group adjacent to a carbonyl group, along with the carboxylic acid moiety, makes it a polyfunctional molecule with distinct reactivity and potential for biological activity. smolecule.com The presence of these functional groups influences its ability to participate in various chemical reactions and interact with biological targets. smolecule.comontosight.ai

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₄O₅ | smolecule.comnih.gov |

| Molecular Weight | 156.09 g/mol | smolecule.comnih.gov |

| IUPAC Name | 3-hydroxy-4-oxopyran-2-carboxylic acid | nih.gov |

| CAS Number | 89324-45-8 | smolecule.com |

| SMILES | C1=COC(=C(C1=O)O)C(=O)O | smolecule.comnih.gov |

Historical Perspective of Pyranone Derivatives in Research

The study of pyranone derivatives is rooted in the exploration of natural products. One of the most well-known natural γ-pyrones is Kojic acid, which is produced by several species of fungi, such as Aspergillus and Penicillium. researchgate.nettandfonline.com Kojic acid, with its 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one structure, has been a subject of interest for decades due to its applications in the food and cosmetic industries. tandfonline.com

The broader class of pyrans was formally characterized in the 20th century. The parent compound, 4H-pyran, was first isolated and described in 1962. nih.gov Since then, research into pyranone chemistry has expanded significantly, driven by the discovery of numerous naturally occurring pyranone-containing molecules with diverse and potent biological activities. researchgate.netmdpi.com These natural products have served as inspiration for synthetic chemists to develop new methodologies for constructing the pyranone ring and its derivatives, leading to a rich and evolving field of heterocyclic chemistry. mdpi.comnih.gov The investigation of these compounds has paved the way for their use in medicinal chemistry and materials science. ontosight.aiontosight.ai

Current Research Trajectories and Academic Significance

The academic and industrial significance of this compound and its derivatives is substantial, with research focused on several key areas.

A primary area of research is its application as a crucial intermediate in the synthesis of complex pharmaceuticals. A derivative, 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, is a key building block for important antiviral drugs, including the HIV integrase inhibitor Dolutegravir and the influenza medication Baloxavir marboxil. google.comhsppharma.com The synthesis of these vital medicines relies on the specific chemical scaffold provided by this pyranone derivative.

Beyond its role as a synthetic precursor, research is also exploring the intrinsic biological properties of this compound and related compounds. Preliminary studies have indicated potential antimicrobial and antioxidant activities. smolecule.com The structure is also investigated for its ability to inhibit certain enzymes, which is a key strategy in drug development. smolecule.com For instance, other pyranone derivatives have demonstrated a range of biological effects, including anti-inflammatory, anticancer, and antimicrobial properties. ontosight.aiontosight.ainih.gov The modification of the core pyranone structure, such as in 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives, has been shown to yield compounds with significant antibacterial and antifungal activity. researchgate.net

Furthermore, the compound serves as a valuable tool in chemical biology. Researchers can modify its structure, for example by attaching a fluorescent probe, to study its interactions with proteins and other biological molecules, thereby providing insights into cellular processes. smolecule.com The ability of the related meconic acid to chelate iron and exhibit neuroprotective effects in vitro highlights another potential avenue of research for this class of compounds. researchgate.net

Table 2: Summary of Research Applications

| Research Area | Description | Source |

|---|---|---|

| Organic Synthesis | Serves as a precursor for synthesizing heterocyclic compounds like coumarins and chromones, and as a key intermediate for pharmaceuticals such as Dolutegravir and Baloxavir marboxil. | smolecule.comgoogle.comhsppharma.com |

| Medicinal Chemistry | Investigated for its potential biological activities, including antimicrobial, antioxidant, and enzyme inhibition properties. Related pyranones show antitumor and anti-inflammatory effects. | smolecule.comontosight.aiontosight.ainih.gov |

| Chemical Biology | Used as a chemical tool to study protein-protein interactions and enzyme activity by attaching probes to monitor its cellular interactions. | smolecule.com |

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-4-oxopyran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O5/c7-3-1-2-11-5(4(3)8)6(9)10/h1-2,8H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZUDOWCTKOXYCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C(C1=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Hydroxy 4 Oxo 4h Pyran 2 Carboxylic Acid

Established Synthetic Routes for 3-Hydroxy-4-oxo-4H-pyran-2-carboxylic Acid

The formation of the this compound scaffold can be achieved through several established chemical pathways, including ring-forming cyclization reactions, oxidative modifications of precursors, and comprehensive multi-step strategies from readily available starting materials.

The construction of the 4H-pyran ring is a fundamental step in the synthesis of the target molecule. Cyclization reactions are commonly employed to form this heterocyclic system. One prevalent strategy involves a tandem process that includes an initial aldol (B89426) condensation, followed by a Michael-type addition and a final dehydrating annulation (cyclization) to form the pyran ring. organic-chemistry.org For instance, the reaction of β-ketoesters with enynals, catalyzed by N-heterocyclic carbenes, can lead to the formation of pentasubstituted 4H-pyran derivatives through a [3+3] annulation reaction. organic-chemistry.org While not specific to the title compound, these methods illustrate the general principles of pyranone ring synthesis through the strategic cyclization of acyclic precursors.

The carboxylic acid moiety at the C-2 position is a key functional group, and its introduction is often accomplished through oxidation. Strong oxidizing agents are capable of converting primary alcohols or aldehydes into carboxylic acids. libretexts.orgchemguide.co.uk Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium-based reagents like Jones reagent (CrO₃ & H₂SO₄). libretexts.orgpressbooks.pub The general mechanism involves the oxidation of a primary alcohol first to an aldehyde, which is then further oxidized to the carboxylic acid. chemguide.co.uklibretexts.org

In the context of synthesizing this compound, a precursor molecule containing a primary alcohol (e.g., a hydroxymethyl group) or an aldehyde at the C-2 position of the pyranone ring would be subjected to these oxidative conditions. For example, the oxidation of the hydroxymethyl group in a compound like kojic acid is a plausible route to introduce the required carboxylic acid function. researchgate.net

| Oxidation Method | Typical Reagents | Precursor Functional Group | Product Functional Group |

| Permanganate Oxidation | Potassium Permanganate (KMnO₄) | Primary Alcohol, Aldehyde | Carboxylic Acid |

| Chromic Acid Oxidation | Jones Reagent (CrO₃, H₂SO₄) | Primary Alcohol, Aldehyde | Carboxylic Acid |

| Dichromate Oxidation | Potassium Dichromate (K₂Cr₂O₇), H₂SO₄ | Primary Alcohol, Aldehyde | Carboxylic Acid |

Comprehensive, multi-step syntheses allow for the construction of this compound from simple, readily available starting materials.

From Furfuryl Alcohol: A patented synthetic route utilizes furfuryl alcohol as the starting material to prepare a protected form of the target compound, 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid. google.comwipo.int This process involves four main steps:

Rearrangement: The initial furfuryl alcohol undergoes a rearrangement reaction.

Addition: An addition reaction follows to build the core structure.

Hydroxyl Protection: The hydroxyl group at the C-3 position is protected, for example, as a benzyl (B1604629) ether.

Oxidation: The final step is an oxidation to form the carboxylic acid at the C-2 position. google.comwipo.int

This method provides a structured pathway from a biomass-derived starting material to a key intermediate. rsc.org

From Kojic Acid: Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) is a natural product that serves as a versatile precursor for various pyranone derivatives. wikipedia.orgbohrium.com Its structure is highly similar to the target compound, making it an ideal starting point. A potential synthesis involves the selective oxidation of the primary hydroxymethyl group at the C-2 position of kojic acid to a carboxylic acid. Furthermore, a related compound, 3-hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid, has been prepared from kojic acid by first reacting it with formaldehyde, followed by an air oxidation step catalyzed by palladium on carbon (Pd/C). researchgate.net This demonstrates the feasibility of modifying kojic acid to introduce carboxylic acid functionalities onto the pyranone ring.

Functional Group Interconversions and Derivatization Strategies

Once synthesized, this compound can undergo further chemical transformations, primarily involving its carboxylic acid and hydroxyl functional groups. These derivatizations are crucial for creating a diverse range of related compounds.

The carboxylic acid group can be readily converted into an ester through reactions with alcohols. The Fischer esterification is a classic method for this transformation, involving the treatment of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This reaction is an equilibrium process where the alcohol is typically used in excess to drive the reaction towards the ester product. masterorganicchemistry.com The reaction proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by the alcohol. Subsequent dehydration yields the final ester. masterorganicchemistry.com This derivatization is a common strategy to modify the compound's properties or to protect the carboxylic acid group during subsequent synthetic steps.

| Reaction | Reagents | Reactant Moiety | Product Moiety |

| Fischer Esterification | Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄) | Carboxylic Acid (-COOH) | Ester (-COOR) |

Reduction of the Carbonyl Group

The reduction of the C4-carbonyl group in this compound to a hydroxyl group presents a significant chemoselectivity challenge. The molecule contains multiple reducible sites: the pyrone carbonyl, the conjugated C5-C6 double bond, and the C2-carboxylic acid. A successful transformation requires a reagent that selectively targets the C4-keto group while preserving the other functionalities.

Standard powerful reducing agents like lithium aluminum hydride (LiAlH₄) are generally unsuitable as they would indiscriminately reduce both the pyrone carbonyl and the carboxylic acid. The desired product of selective C4-carbonyl reduction would be a 3,4-dihydroxy-3,4-dihydro-2H-pyran-2-carboxylic acid derivative.

A promising strategy for such a selective transformation is catalytic transfer hydrogenation (CTH). CTH is a powerful technique that utilizes hydrogen donor molecules, such as isopropanol (B130326) or formic acid, in the presence of a metal catalyst, and it often provides enhanced chemoselectivity compared to direct catalytic hydrogenation. mdpi.comrsc.org While specific applications of CTH for the selective reduction of the C4-carbonyl on this particular pyranone are not extensively documented, the methodology is well-established for the reduction of various carbonyl compounds. mdpi.com Ruthenium complexes, in particular, have shown high activity for the transfer hydrogenation of ketones. rsc.org The reaction proceeds under milder conditions than many direct hydrogenation methods, which could be advantageous in preserving the sensitive functionalities of the pyranone ring and the carboxylic acid group.

Amidation Reactions and Amide Derivatives Synthesis

The carboxylic acid moiety at the C2 position of the pyranone ring is a prime site for modification, particularly through amidation, to generate a diverse library of amide derivatives (carboxamides). These reactions typically involve the activation of the carboxylic acid followed by nucleophilic attack by a primary or secondary amine.

A common and effective method for this transformation is the use of peptide coupling agents. Research on the synthesis of 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives demonstrated the efficacy of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) as a coupling agent in the presence of N-methylmorpholine (NMM) as a base. This approach successfully couples the pyranone carboxylic acid with various amines to produce the corresponding amides with antimicrobial properties.

The general procedure involves dissolving the pyranone carboxylic acid, the amine, TBTU, and NMM in a suitable solvent like dimethylformamide (DMF) and stirring at room temperature. This method is advantageous due to its mild conditions and high efficiency.

Table 1: Synthesis of 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide Derivatives Data sourced from a study on related pyranone carboxamides.

| Amine Reactant | Coupling Agent | Base | Product |

|---|

Advanced Synthetic Techniques and Optimization in Pyranone Chemistry

Catalytic Approaches in Synthesis

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, reduce waste, and achieve high selectivity.

Catalytic Amidation: While traditional amidation relies on stoichiometric coupling agents, catalytic direct amidation offers a more atom-economical alternative. acs.org This process involves the direct condensation of a carboxylic acid and an amine, driven by a catalyst that facilitates the removal of water. Various catalytic systems, including those based on boron compounds and transition metals, have been developed for this purpose. These catalytic reactions often require conditions that remove water from the system, such as azeotropic distillation or the use of molecular sieves. Although direct catalytic amidation of this compound has not been specifically detailed, these general methods represent an advanced alternative to stoichiometric coupling reagents.

Catalytic Reduction: For the selective reduction of the C4-carbonyl group, catalytic approaches are highly desirable. As mentioned previously, catalytic transfer hydrogenation (CTH) stands out as a potential method. mdpi.com CTH can be performed using a variety of catalysts, including those based on ruthenium, rhodium, and iridium, with common hydrogen donors being isopropanol and formic acid/triethylamine mixtures. mdpi.com The development of a successful CTH protocol would hinge on catalyst selection to ensure that the hydrogenation occurs selectively at the C4-carbonyl, leaving the C5-C6 double bond and the carboxylic acid intact. Nickel nanoparticles have also been noted for their efficiency in the transfer hydrogenation of carbonyl compounds using 2-propanol as the hydrogen source. mdpi.com

Microwave and Ultrasound Irradiations in Pyran Synthesis

The application of non-conventional energy sources like microwave and ultrasound irradiation has become a valuable tool in organic synthesis for accelerating reaction rates, increasing yields, and promoting cleaner reactions.

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, promotes chemical reactions through acoustic cavitation—the formation, growth, and collapse of microscopic bubbles, which generates localized high temperatures and pressures. bohrium.com This technique has been successfully applied to the synthesis of various pyran derivatives. Studies have shown that ultrasound irradiation can significantly shorten reaction times and improve yields in the synthesis of fused pyrans and pyrano[3,2-b]pyran scaffolds. acs.orgbohrium.com The benefits of sonication include operational simplicity and greener reaction conditions, often allowing reactions to proceed at room temperature. bohrium.com For instance, a multicomponent approach for synthesizing 4H-pyran derivatives in water was significantly enhanced by using ultrasound, leading to excellent yields in short timeframes. google.com

Microwave-Assisted Synthesis: Microwave irradiation accelerates reactions by directly heating the solvent and reactants through dielectric heating. This can lead to dramatic reductions in reaction times, from hours to minutes. This technique has been applied to the synthesis of 4-hydroxy-2-pyrones. For example, the transformation of diazoacetylacetone into a 4-hydroxy-2-pyrone was achieved in just two minutes under microwave heating at 180 °C in toluene. This rapid and efficient heating makes microwave-assisted synthesis a highly appealing method for constructing the pyranone core.

Table 2: Application of Advanced Synthetic Techniques in Pyranone Chemistry

| Technique | Application | Key Advantages |

|---|---|---|

| Catalytic Transfer Hydrogenation | Potential for selective C4-carbonyl reduction | High chemoselectivity, mild reaction conditions |

| Ultrasound Irradiation | Synthesis of pyran scaffolds | Reduced reaction times, improved yields, operational simplicity |

| Microwave Irradiation | Synthesis of pyranone core | Drastically reduced reaction times, high efficiency |

Derivative Chemistry of 3 Hydroxy 4 Oxo 4h Pyran 2 Carboxylic Acid: Synthesis and Structural Elucidation

Design Principles for Novel 3-Hydroxy-4-oxo-4H-pyran-2-carboxylic Acid Derivatives

The rational design of new derivatives of this compound leverages established medicinal chemistry principles to optimize molecular properties. These strategies include computational library design, modification of the core scaffold through isosteric replacement, and the systematic engineering of peripheral side chains.

Structure-Based Combinatorial Library Design

Structure-based combinatorial library design integrates computational modeling with synthetic chemistry to generate large, focused libraries of compounds with a higher probability of interacting with a specific biological target. escholarship.org This approach has been successfully applied to the 3-hydroxy-4-pyranone scaffold to identify novel inhibitors of biological targets such as HIV-1 integrase. nih.gov

The design process often begins by identifying a minimal pharmacophore, which comprises the essential structural features required for biological activity. For 3-hydroxy-4-pyranone derivatives, a key pharmacophoric element is the metal-chelating triad (B1167595) formed by the 3-hydroxy and 4-oxo groups, often complemented by a hydrophobic moiety. nih.gov An in silico combinatorial library can then be constructed by defining a generic scaffold and specifying various functional groups to be attached at designated R-group positions. nih.gov For instance, in the design of HIV-1 integrase inhibitors, a library was created by combining the 3-hydroxy-4-pyranone core with a variety of amine fragments to form carboxamide derivatives, focusing on terminal hydrophobic benzyl (B1604629) groups. nih.gov The process involves selecting reagents for a virtual library, preparing the library using in silico chemical reactions, and then using optimized docking programs to screen the virtual library against a target protein structure. escholarship.org

Isosteric Replacement Strategies in Scaffold Modification

Isosteric and bioisosteric replacement are foundational strategies in medicinal chemistry aimed at modifying a molecule's properties while retaining or improving its biological activity. researchgate.netopenaccessjournals.com This involves substituting atoms, functional groups, or parts of the scaffold with alternatives that exhibit similar steric, electronic, or physicochemical characteristics. researchgate.netnih.gov The carboxylic acid moiety at the 2-position of the 3-hydroxy-4-oxo-4H-pyran scaffold is a primary target for such modifications. While essential for the activity of some compounds, the carboxylic acid group can present challenges, making its replacement with a suitable bioisostere an effective strategy. nih.gov

The goal of this strategy is to rationally modulate properties by replacing the carboxylic acid with surrogates that maintain critical binding interactions but alter other parameters. openaccessjournals.com A wide array of carboxylic acid isosteres have been reported, and their application depends on the specific context of the drug-target interaction. nih.gov The availability of a large set of potential surrogates is critical to the success of this strategy. nih.gov

| Isostere Class | Example(s) | Key Properties |

| Acidic Heterocycles | 3-Hydroxyisoxazole | Planar, pKa ~4-5. nih.gov |

| Phosphorus-based Acids | Phosphonic acid, Phosphinic acid | Can alter intrinsic activity (e.g., agonist to antagonist). nih.gov |

The application of these isosteres to the pyranone scaffold could yield derivatives with modified properties. However, the outcome of any isosteric replacement is not readily predictable and often requires the synthesis and screening of a panel of isosteres. nih.gov

Side Chain Engineering for Enhanced Properties

Side chain engineering involves the systematic modification of substituents attached to the core scaffold to enhance desired properties. This strategy is widely used to modulate the biological activity, selectivity, and pharmacokinetic profile of lead compounds. For derivatives of this compound, modifications are commonly introduced at the C2-carboxamide and C6 positions of the pyranone ring. tubitak.gov.trtandfonline.com

The synthesis of a series of carboxamide derivatives allows for the exploration of structure-activity relationships. For example, by reacting the carboxylic acid with various aromatic amines, derivatives with diverse side chains, such as N-(naphthyl)carboxamide and N-(4'-methylcoumarin-7-yl)carboxamide, have been generated. tubitak.gov.tr The introduction of these different side chains has been shown to significantly impact the resulting compounds' antimicrobial activity. tubitak.gov.tr Similarly, the incorporation of substituted benzyl groups via an amide linkage has been explored, highlighting the importance of a terminal hydrophobic group for certain biological activities. nih.gov Further diversification can be achieved by introducing substituents at the C6-position of the pyran ring, in combination with modifications to the C2-carboxamide, to create a broad range of analogues. tandfonline.com

Synthesis of Key Derivative Classes

The synthesis of derivatives based on the this compound scaffold typically involves multi-step sequences. Key steps include the protection of the reactive 3-hydroxy group, activation of the C2-carboxylic acid for coupling reactions, and a final deprotection step to yield the target compounds.

Carboxamide Derivatives of this compound

Carboxamide derivatives are a major class of compounds synthesized from this compound, often prepared from its 3-benzyloxy protected precursor. The general approach involves an amide coupling reaction between the protected carboxylic acid and a primary or secondary amine, followed by the removal of the benzyl protecting group.

Several coupling agents can be employed to facilitate the formation of the amide bond. A common method involves dissolving the 3-benzyloxy-protected acid in a suitable solvent like DMF or THF and adding a coupling agent and a base. tubitak.gov.trtandfonline.com The desired amine is then added to the activated acid. The reaction progress is monitored, and upon completion, the product is isolated. tubitak.gov.trtandfonline.com The final step is the deprotection of the 3-hydroxy group. This is typically achieved either by hydrogenolysis using a palladium on carbon (Pd/C) catalyst or by chemical cleavage with reagents like boron tribromide (BBr₃). nih.govtubitak.gov.tr

| Method | Coupling Agent | Base / Additive | Solvent | Deprotection | Ref |

| A | TBTU | NMM | DMF | H₂, Pd/C | tubitak.gov.tr |

| B | TBTU | Triethylamine | Toluene / Acetonitrile | - | tandfonline.com |

| C | DEPBT | N,N-Diisopropylethylamine | THF | - | tandfonline.com |

| D | CMPI | Triethylamine | Dichloromethane | - | tandfonline.com |

| E | - | - | Dichloromethane | Boron tribromide | nih.gov |

TBTU: 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430); NMM: N-methylmorpholine; DEPBT: 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one; CMPI: 2-chloro-1-methylpyridinium (B1202621) iodide.

Benzyloxy and Other Ether Derivatives

The synthesis of ether derivatives, particularly the 3-benzyloxy protected intermediate, is a critical prerequisite for the synthesis of many other derivatives, such as the carboxamides. 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid is a key intermediate that allows for selective modification at the C2-carboxylic acid position without interference from the C3-hydroxyl group. nih.govtandfonline.com

One common synthetic route to this intermediate involves the oxidation of a precursor alcohol, 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one. chemicalbook.com A mild and efficient method for this transformation utilizes a TEMPO-catalyzed oxidation system with sodium bromide and sodium hypochlorite (B82951) in a biphasic dichloromethane/water mixture. chemicalbook.com Alternatively, stronger oxidizing agents like the Jones reagent can be used to convert the primary alcohol to the carboxylic acid. tandfonline.com Another reported synthesis starts from furfuryl alcohol and proceeds through a four-step sequence of rearrangement, addition, hydroxyl protection (benzylation), and finally oxidation to yield the desired product. google.com

| Starting Material | Reagents | Yield | Ref |

| 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one | TEMPO, NaBr, NaOCl | 77% | chemicalbook.com |

| Furfuryl Alcohol | Multi-step (rearrangement, addition, protection, oxidation) | 71-83% | google.com |

| 3-Benzyloxy-6-hydroxymethyl-2-methyl-4H-pyran-4-one | Jones Reagent | - | tandfonline.com |

The successful synthesis of this key benzyloxy intermediate enables the subsequent construction of a wide array of derivatives through further functionalization of the carboxylic acid group. chemicalbook.comgoogle.com

Styryl Derivatives and Conjugated Systems

The synthesis of styryl derivatives from this compound, or its activated forms, can be achieved through condensation reactions with aromatic aldehydes. This reaction extends the conjugation of the pyranone system, which can significantly influence the molecule's spectroscopic and electronic properties. A general synthetic approach involves the reaction of an activated derivative of the parent acid, such as the corresponding acid chloride, with a substituted benzaldehyde. nih.gov

For instance, a new series of 4,6-disubstituted 2-(4-(dimethylamino)styryl)quinoline derivatives were synthesized by reacting 2-(4-(dimethylamino)styryl)-6-substituted quinoline-4-carboxylic acids with various reagents. nih.gov This methodology highlights a viable pathway for creating complex styryl systems from heterocyclic carboxylic acids. The resulting conjugated systems are of interest for their potential applications in materials science and medicinal chemistry, owing to their altered photophysical characteristics and biological activities. nih.gov The structural confirmation of these derivatives relies heavily on spectroscopic methods, particularly NMR, to verify the formation of the styryl double bond and its configuration. nih.gov

Other Heterocyclic Incorporations and Annelated Systems

This compound serves as a versatile precursor for the synthesis of a variety of other heterocyclic compounds and annelated (fused-ring) systems. smolecule.com Its inherent functionality allows for transformations into valuable scaffolds such as coumarins and chromones. smolecule.com

The synthesis of 3-formylchromones, which can feature a condensed 2-oxopyrane ring, represents a key example of creating annelated systems. mdpi.com A common method is the Vilsmeier-Haack double formylation, which can be performed on suitable acetyl derivatives to yield the desired 3-formylchromone structures in high yields of 80-90%. mdpi.com The reaction of 3-formylchromones with nucleophiles like 2-hydroxyaniline can lead to further complex heterocyclic structures such as chromanones. mdpi.com The preparation of these systems often involves multiple steps, including Pechmann reactions, acetylation, and Fries rearrangements to build the necessary precursors. mdpi.com These synthetic strategies demonstrate the utility of pyranone derivatives as foundational building blocks in constructing more complex, fused heterocyclic frameworks. smolecule.commdpi.com

Spectroscopic and Structural Characterization of this compound and its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments provides unambiguous assignment of all proton and carbon signals. mdpi.com

In the ¹H NMR spectrum of 4H-pyran derivatives, protons alpha to the carbonyl group typically resonate in the δ 2.0-3.0 ppm region due to the deshielding effect of the carbonyl carbon. libretexts.org For example, in a synthesized 6-amino-4-(2-carboxy-phenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylic acid methyl ester, the C4-proton of the pyran ring appears as a singlet at δ 5.63 ppm. nih.gov

The ¹³C NMR spectrum provides key information about the carbon skeleton. The carbonyl carbons of the pyranone ring and the carboxylic acid group exhibit characteristic downfield shifts. In the aforementioned 4H-pyran derivative, the two carbonyl carbons were observed at δ 168.60 and 165.83 ppm. nih.gov The carbons within the pyran ring itself also show distinct signals, allowing for complete structural assignment. nih.govmdpi.com Theoretical calculations of magnetic shielding constants can be used to predict chemical shifts, which often show good agreement with experimental data, particularly for protons involved in hydrogen bonding. nih.gov

Table 1: Representative NMR Data for 4H-Pyran Derivatives This table contains interactive elements. Click on the headers to sort the data.

Mass Spectrometry (MS, ESI-MS, LC-MS, FAB-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight and investigating the fragmentation patterns of this compound and its derivatives. Techniques like Electrospray Ionization (ESI) are commonly used, often in conjunction with liquid chromatography (LC-MS). cam.ac.uknih.gov

In negative ion mode ESI-MS, carboxylic acids are typically detected as their deprotonated molecules, [M-H]⁻. cam.ac.uk The mass spectra of synthesized 4H-pyran derivatives consistently show the expected molecular ion peak, confirming their molecular formula. nih.govmdpi.com

Tandem mass spectrometry (MS/MS) provides detailed structural information through fragmentation analysis. A common fragmentation pathway for carboxylic acid derivatives is the cleavage of the C-Y bond (where Y is the substituent on the carbonyl) to form a stable acylium ion (R-CO⁺), which often appears as the base peak in the spectrum. libretexts.org For hydroxy dicarboxylic acids, characteristic fragmentations can include the neutral loss of water ([M-H-H₂O]⁻) and carbon dioxide ([M-H-CO₂]⁻). cam.ac.ukchalmers.se The fragmentation patterns observed for peroxy acids are distinctly different from their corresponding carboxylic acids, allowing for unambiguous identification. cam.ac.uk For example, the neutral loss of CH₂O₂ was identified as a diagnostic fragmentation for linear peroxy acids. cam.ac.uk

Table 2: Common Mass Spectrometry Fragments for Carboxylic Acids and Derivatives This table contains interactive elements. Click on the headers to sort the data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound and its derivatives. The presence of hydroxyl, carbonyl, and alkene groups gives rise to characteristic absorption bands. spectroscopyonline.com

All carbonyl-containing compounds, including pyranones and carboxylic acids, exhibit strong C=O stretching absorptions in the 1650 to 1850 cm⁻¹ region. pressbooks.pub The exact position of this band provides structural information. For 3-formylchromones, a related class of compounds, the γ-pyrone carbonyl stretch appears around 1620-1655 cm⁻¹, while an attached aldehyde carbonyl absorbs near 1695 cm⁻¹. mdpi.com Derivatives with an additional α-pyrone ring show a third carbonyl band between 1724-1760 cm⁻¹. mdpi.com

The carboxylic acid functional group is identified by a very broad O-H stretching band, typically from 2500 to 3300 cm⁻¹, which overlaps with C-H stretching bands, and the aforementioned C=O stretch. spectroscopyonline.com In the spectrum of a 4H-pyran derivative containing both a carboxylic acid and an amino group, a broad band at 3328 cm⁻¹ was assigned to the O-H and N-H stretches, while two distinct carbonyl peaks were observed at 1716 cm⁻¹ (ester) and 1675 cm⁻¹ (carboxylic). nih.gov

Table 3: Characteristic IR Absorption Frequencies for this compound and Related Structures This table contains interactive elements. Click on the headers to sort the data.

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography provides definitive, three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. While the specific crystal structure for this compound is not detailed in the provided results, analysis of closely related compounds like 4-oxo-4H-chromene-3-carboxylic acid and ethyl 4H-pyran-4-one-2-carboxylate offers significant insight. nih.govmdpi.com

In 4-oxo-4H-chromene-3-carboxylic acid, the non-hydrogen atoms of the chromone (B188151) ring system are essentially coplanar. nih.gov A key structural feature is the formation of an intramolecular hydrogen bond between the ring carbonyl oxygen and the carboxylic acid's hydroxyl group, which forms a stable six-membered ring motif known as an S(6) loop. nih.gov

In the crystal lattice, molecules are organized through various non-covalent interactions. For ethyl 4H-pyran-4-one-2-carboxylate, the crystal structure reveals parallel planar ribbons formed by double rows of molecules. mdpi.com These ribbons are held together by weak C–H⋯O hydrogen bonds involving the pyranone ring C-H groups and the carbonyl oxygens. mdpi.com In the chromone analogue, the crystal packing is governed by π-π stacking interactions between the benzene (B151609) and pyran rings of adjacent molecules, with a centroid-to-centroid distance of 3.844 Å, as well as intermolecular C–H⋯O hydrogen bonds, creating a three-dimensional network. nih.gov These interactions are fundamental in determining the solid-state properties of the compound.

Mechanistic Investigations of Biochemical Interactions and Activities

Enzyme Inhibition Studies of 3-Hydroxy-4-oxo-4H-pyran-2-carboxylic Acid and its Derivatives

The 4-pyrone nucleus is a privileged scaffold in medicinal chemistry, recognized for its role in the development of inhibitors targeting a wide range of enzymes. Derivatives of this compound have been a particular focus of such investigations.

The 3-hydroxy-4-pyrone structure is a well-established bioisostere for the β-diketo acid motif found in several potent inhibitors of Human Immunodeficiency Virus type 1 (HIV-1) integrase. mdpi.com This enzyme is essential for the replication of HIV, as it catalyzes the insertion of the viral DNA into the host cell's genome. nih.govnih.gov The inhibitory mechanism relies on the ability of the hydroxyl and carbonyl groups on the pyran ring to chelate the divalent metal cations (typically Mg²⁺) in the enzyme's active site, which are crucial for its catalytic function. brieflands.com This interaction prevents the binding of the viral DNA substrate, thereby halting the integration process. nih.gov

The efficacy of HIV-1 integrase inhibitors is commonly evaluated using in vitro enzyme activity assays, with the strand transfer (ST) inhibition assay being a primary method. This assay measures the ability of a compound to block the second key step of integration, where the enzyme joins the processed viral DNA ends to the host DNA. Research into derivatives of 3-hydroxy-pyrane-4-one has demonstrated their potential in this area. For instance, rationally designed and synthesized derivatives have shown favorable inhibitory activities against HIV-1 integrase in the low micromolar range. researchgate.net

Halogenated derivatives, in particular, have emerged as promising candidates, exhibiting potent inhibition of the strand transfer step with significant anti-HIV profiles. researchgate.net The results from these assays are typically reported as IC₅₀ values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

Structure-activity relationship (SAR) studies are crucial for optimizing the potency of enzyme inhibitors. For inhibitors based on the this compound scaffold, SAR studies have revealed several key insights. The presence of the metal-chelating pharmacophore is essential. brieflands.com Modifications to other parts of the molecule significantly influence binding affinity and inhibitory activity.

For example, studies on related rhodanine-containing compounds, which also act as integrase inhibitors, show that the nature of substituents on attached phenyl rings is critical. mdpi.com The introduction of electron-withdrawing groups, such as chloro, bromo, or nitro groups, often leads to increased activity. Conversely, the introduction of electron-donating groups can be unfavorable for enzyme binding. mdpi.com In the 3-hydroxy-pyrane-4-one series, the addition of halogen atoms to specific positions has been shown to yield compounds with the most promising anti-HIV profiles, balancing potency with reduced cellular toxicity. researchgate.net

Cyclin-dependent kinases (CDKs) are key regulators of the cell division cycle, and their dysregulation is a hallmark of cancer. nih.gov The 4H-pyran scaffold has been identified as a promising lead structure for the development of CDK inhibitors. bohrium.comnih.gov Certain derivatives have been shown to inhibit Cyclin-Dependent Kinase 2 (CDK2), an enzyme associated with colorectal cancer oncogenesis. These compounds are thought to exert their antiproliferative effects by blocking the ATP-binding pocket of CDK2, thereby inducing cell-cycle arrest. bohrium.comnih.gov Molecular docking simulations and in-vitro kinase assays have confirmed that specific 4H-pyran analogues can effectively suppress the proliferation of cancer cell lines by inhibiting the kinase activity of CDK2. bohrium.comnih.gov

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. openmedicinalchemistryjournal.com Under hyperglycemic conditions, the excessive activity of this enzyme leads to sorbitol accumulation, contributing to diabetic complications like neuropathy and cataracts. openmedicinalchemistryjournal.comnih.gov The 4-pyrone scaffold, particularly in the form of 1-benzopyran-4-one derivatives (flavonoids), has been extensively studied for aldose reductase inhibition. nih.govacs.orgresearchgate.net

SAR studies in this class of compounds have demonstrated that the presence of phenol (B47542) or catechol hydroxyl groups is critical for pharmacophoric recognition by the enzyme. researchgate.net These hydroxyl groups are believed to form key hydrogen bond interactions within the enzyme's active site, particularly with residues such as Thr113. researchgate.net The core pyrone structure acts as a scaffold, positioning these crucial interacting moieties correctly for effective binding and inhibition. Lengthening or altering the side chains attached to the pyrone ring can lead to a reduction in activity, highlighting the specific spatial requirements for potent inhibition. researchgate.net

Inhibition of Viral Enzymes (e.g., HIV-1 Integrase)

Antioxidant Activity and Mechanisms of Action

Compounds containing phenolic hydroxyl groups are well-known for their antioxidant properties, which arise from their ability to scavenge free radicals. nih.govfrontiersin.org this compound fits this profile, and its derivatives are recognized for their antioxidant potential. bohrium.com This activity is crucial for protecting cells from oxidative stress, a condition linked to numerous diseases.

The primary mechanism of action for phenolic antioxidants is through hydrogen atom transfer (HAT). frontiersin.orgmdpi.com The hydroxyl group on the pyran ring can donate its hydrogen atom to a highly reactive free radical (R•), thereby neutralizing it. youtube.com This process transforms the antioxidant into a resonance-stabilized radical, which is significantly less reactive and unable to propagate the damaging chain reaction. The stability of this resulting antioxidant radical is a key factor in its efficacy. nih.gov A secondary mechanism is single electron transfer (SET), where the antioxidant donates an electron to the free radical. frontiersin.org The ability of the 4-pyrone scaffold to stabilize the resulting species enhances the compound's capacity to act as a potent free radical scavenger.

Free Radical Scavenging Potency (e.g., DPPH Assay)

The antioxidant potential of pyran derivatives is a significant area of investigation. The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a common method used to evaluate this activity. mdpi.com Studies on related pyran-containing compounds demonstrate their ability to act as potent free radical scavengers. For example, certain 4H-pyran derivatives have shown high scavenging activity, with some exhibiting potencies over 90% at a concentration of 1 mg/mL in DPPH assays. mdpi.com The enol structure present in related pyran-4-one moieties is considered a key factor for this antioxidant activity. nih.gov The hydroxyl group at the olefin position, in particular, has a remarkable impact on the compound's ability to donate a hydrogen atom and neutralize free radicals. nih.gov

The scavenging potency of these compounds is often compared to standard antioxidants like Butylated Hydroxytoluene (BHT). mdpi.comnih.gov In DPPH assays, the IC50 value, which represents the concentration required to scavenge 50% of the radicals, is a key metric. For some synthesized 4H-pyran derivatives, these values have been determined, indicating strong antioxidant potential. mdpi.com

Suppression of Lipid Peroxidation

The structural features that confer free-radical scavenging ability also enable this compound and its derivatives to inhibit lipid peroxidation. This process, a chain reaction of oxidative degradation of lipids, is a primary mechanism of cellular damage caused by oxidative stress. The proton transfer from the antioxidant to a lipid peroxide radical is a key step in halting this cascade. nih.gov The presence of a highly enolized hydroxyl group is crucial for this activity, as it facilitates the donation of a hydrogen atom to quench radicals. nih.gov By neutralizing these radicals, the compound can effectively interrupt the chain reaction and prevent damage to cell membranes.

Antimicrobial Efficacy and Underlying Mechanisms

Derivatives of this compound have demonstrated notable antimicrobial properties, suggesting their potential as lead compounds for developing new antimicrobial agents. smolecule.comresearchgate.net

Antibacterial Activity (e.g., against Staphylococcus aureus, Escherichia coli, Bacillus cereus)

The antibacterial efficacy of pyran derivatives has been evaluated against a spectrum of both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov Studies on amide derivatives of 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxylic acid have shown significant activity against Staphylococcus aureus and Escherichia coli. researchgate.nettubitak.gov.tr For instance, one derivative exhibited superior antibacterial activity against S. aureus and E. coli compared to other synthesized compounds in the same study. tubitak.gov.trtubitak.gov.tr Similarly, other research has highlighted the efficacy of novel 4H-pyran derivatives against various bacterial isolates, including Bacillus cereus. mdpi.com The minimum inhibitory concentration (MIC) is a key measure of this activity, with lower values indicating higher potency. mdpi.comnih.gov

| Compound Type | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivative | Staphylococcus aureus | 8 | researchgate.net |

| 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivative | Escherichia coli | >128 | researchgate.net |

| 4H-pyran derivative (4g) | Bacillus cereus | 29.42 (µM) | mdpi.com |

| 4H-pyran derivative (4j) | Staphylococcus aureus | <25.76 (µM) | mdpi.com |

Antifungal Activity (e.g., against Candida species)

In addition to antibacterial effects, pyranone derivatives have been investigated for their antifungal properties. researchgate.net Research has shown that certain amide derivatives of 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxylic acid are active against various Candida species, including Candida albicans and Candida krusei. researchgate.nettubitak.gov.trtubitak.gov.tr One particular derivative was found to be more active against C. krusei than other tested compounds, and even more potent than the reference drug Fluconazole. researchgate.net

| Compound Type | Fungal Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivative | Candida krusei | 4 | researchgate.net |

| 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivative | Candida albicans | >128 | researchgate.net |

| 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivative | Candida parapsilosis | 128 | researchgate.net |

Microbial Growth Inhibition Assays (e.g., Microdilution Broth Method)

The antimicrobial activities of these pyran derivatives are typically quantified using standardized laboratory methods. researchgate.net The microdilution broth method is a commonly employed technique to determine the Minimum Inhibitory Concentration (MIC) values. researchgate.nettubitak.gov.trtubitak.gov.tr This assay involves exposing the microorganisms to serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. mdpi.comresearchgate.net After an incubation period, microbial growth is assessed, often by measuring the optical density. mdpi.com The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. nih.gov

Cellular Interaction and Activity in In Vitro Models

Beyond direct antimicrobial and antioxidant effects, derivatives of pyranones, such as those from kojic acid, have been shown to modulate cellular pathways in in vitro models. One study on a kojic acid derivative, (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl 6-hydroxynaphthalene-2-carboxylate (MHNC), explored its anti-inflammatory mechanisms in lipopolysaccharide (LPS)-treated RAW264.7 macrophage cells. nih.gov

The study found that MHNC dose-dependently suppressed the production of key inflammatory mediators, nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov This was achieved by inhibiting the expression of the genes for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Further investigation revealed that the compound's mechanism involves the suppression of nuclear factor-kappa B (NF-κB) activation. It prevented the nuclear translocation of the p65 and p50 subunits of NF-κB, a critical step in the inflammatory response. nih.gov The study also suggested that MHNC directly inhibits the enzymes Syk and Src, which are upstream regulators in the NF-κB signaling pathway. nih.gov These findings indicate that pyranone derivatives can exert anti-inflammatory effects by directly targeting key signaling molecules within cells.

Anti-proliferative Effects on Cancer Cell Lines

There is a notable absence of published studies detailing the anti-proliferative effects of this compound on specific cancer cell lines. Consequently, no IC50 values, which quantify the concentration of a substance needed to inhibit a biological process by half, are available for this compound. Research on other 4H-pyran derivatives has shown potential cytotoxic effects against various cancer cell lines, such as human colorectal cancer HCT-116 cells. mdpi.com For instance, certain synthesized 4H-pyran derivatives displayed IC50 values ranging from 75.10 µM to over 300 µM against HCT-116 cells. mdpi.com However, this information pertains to structurally related compounds and not to this compound itself. General statements suggest that the broader class of pyranones, which includes coumarins and chromones, may possess anti-cancer properties, but specific data for the requested molecule is not available. smolecule.com

Cellular Toxicity Studies (e.g., MTT Assay, LDH Release)

Specific cellular toxicity data for this compound from MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays or LDH (lactate dehydrogenase) release assays are not present in the available literature. These assays are standard methods for assessing cell viability and cytotoxicity. The MTT assay measures the metabolic activity of cells, which is indicative of cell viability, while the LDH assay quantifies the release of lactate (B86563) dehydrogenase from damaged cells, a marker of cytotoxicity. mdpi.comnih.govnih.gov Although these methods are widely used to evaluate the toxicity of various compounds, including other pyranone derivatives, no such studies have been published for this compound.

Protein Binding Investigations and Ligand-Protein Interactions

Direct investigations into the protein binding characteristics and specific ligand-protein interactions of this compound have not been reported. Understanding how a compound binds to proteins, such as serum albumin, is crucial for determining its pharmacokinetic properties. smolecule.com While the carboxylic acid moiety is known to play a role in the binding of some drugs to albumin, specific studies detailing the binding affinity, binding sites, or thermodynamic parameters for the interaction between this compound and any protein are not available.

Investigations into Metabolic Pathways in Organisms

There is no information available regarding the metabolic pathways of this compound in any organism. Understanding how a compound is metabolized is essential for elucidating its potential therapeutic efficacy and safety profile. smolecule.com Studies on the metabolism of carboxylic acid-containing drugs, in general, indicate that they can undergo various transformations, such as the formation of acyl-glucuronides and acyl-CoA thioesters. nih.gov However, the specific metabolic fate of this compound remains uninvestigated.

Utilization as Chemical Biology Probes

The potential of this compound as a chemical biology probe is an area that has been suggested but remains underexplored. smolecule.com

Application in Monitoring Protein-Protein Interactions

There are no documented applications of this compound in monitoring protein-protein interactions. Techniques such as Bioluminescence Resonance Energy Transfer (BRET) and Fluorescence Resonance Energy Transfer (FRET) are commonly used for this purpose, where molecules are labeled with donor and acceptor fluorophores to detect proximity-dependent energy transfer. monash.eduspringernature.comnih.govresearchgate.netmdpi.com The suitability of this compound as a scaffold for developing such probes has not been investigated.

Role in Investigating Enzyme Activity with Fluorescent Probes

The role of this compound in investigating enzyme activity with fluorescent probes has not been established in the scientific literature. The concept involves attaching a fluorescent probe to the molecule to monitor its interaction with specific enzymes, which could provide insights into cellular processes. smolecule.com However, no specific examples of such probes based on this compound have been synthesized or utilized in enzyme activity studies.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of 3-Hydroxy-4-oxo-4H-pyran-2-carboxylic Acid and its Analogs

Quantum chemical calculations are instrumental in elucidating the fundamental electronic structure, geometry, and energetic properties of molecules.

The determination of a molecule's most stable three-dimensional arrangement, or its optimal geometry, is a primary application of quantum chemical methods. For analogs of this compound, such as 3-formylchromone derivatives, the semi-empirical quantum chemical AM1 method has been utilized to perform full optimization of the geometry for various conformers. mdpi.comresearchgate.net This process involves calculating the molecule's energy at different atomic arrangements to find the configuration with the minimum energy.

The heat of formation (ΔHf) is a critical thermodynamic property representing the enthalpy change when a compound is formed from its constituent elements in their standard states. This value provides insights into the stability of a molecule. For 3-formylchromone analogs, heats of formation were calculated for all s-cis and s-trans conformations using the AM1 method. mdpi.comresearchgate.net The calculations revealed that the s-cis conformations are energetically more favorable than the s-trans conformations. mdpi.com The difference in the heats of formation between these conformers was found to be approximately 20–26 kJ mol⁻¹. mdpi.com

| Compound Type | Energy Difference (kJ mol⁻¹) |

|---|---|

| Acetophenones | ~20 |

| 3-Formylchromones | ~22-26 |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules and their interactions with biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding potential biological activity.

Studies on 4H-pyran derivatives have used docking to investigate their interaction with the ATP binding pocket of cyclin-dependent kinase-2 (CDK2), a key protein in cell cycle regulation. nih.govmdpi.com These analyses help identify crucial interactions, such as:

Hydrogen Bonding: In one analog, the 3-OH group formed two hydrogen bonds with residues LYS33 and ASP145. nih.gov Another key hydrogen bond was observed between the NH2 group of a ligand and the LEU83 residue of the receptor. nih.gov

Hydrophobic Interactions: The pyran ring and other lipophilic parts of the ligands were found to form hydrophobic interactions with residues like ILE10, GLY11, LEU134, and ALA144. nih.gov

Electrostatic Interactions: The pyranone ring has been shown to engage in electrostatic interactions with residues such as ASP145. nih.gov

The binding affinity is often quantified by a scoring function, such as the Glide energy, which estimates the binding free energy. A lower score typically indicates a higher binding affinity.

| Compound | Glide Energy (Kcal/mol) |

|---|---|

| Compound 4d | -48.700 |

| Compound 4k | -44.591 |

| Compound 4f (inactive analog) | -30.726 |

| BMS-265246 (Reference Inhibitor) | -47.340 |

| DTQ (Co-crystallized Ligand) | -49.122 |

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. These simulations are used to assess the stability of the docked pose and refine the understanding of intermolecular interactions. For instance, MD simulations were performed on a complex between a dihydropyranopyran derivative (4g) and CDK2 to explore its dynamic behavior and confirm the stability of the interactions predicted by docking. nih.gov GROMACS software with the CHARMM27 force field was employed for these simulations. nih.gov

In another study on a kojic acid fused 4H-pyran derivative, MD simulations were used to determine the optimal enantiomeric conformation and its stability within the enzyme's binding site. nih.gov Analysis of the root mean square deviation (RMSD) showed that after an initial increase, the values stabilized, indicating that the simulation had reached equilibrium and the protein-ligand complex remained relatively stable throughout the simulation run. nih.gov

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. Understanding the conformational energy landscape is essential as a molecule's conformation can significantly influence its chemical reactivity and biological activity.

As mentioned previously, quantum chemical calculations on 3-formylchromones, which are structurally related to 4H-pyrans, investigated the relative stability of s-cis and s-trans conformations. mdpi.comresearchgate.net The finding that s-cis conformations are significantly more stable (by 20-26 kJ mol⁻¹) than the s-trans forms is a key aspect of their conformational energy landscape. mdpi.com This energy difference suggests that the s-cis conformer is the predominant form of the molecule under normal conditions, which dictates its shape and how it can interact with other molecules.

In Silico Library Design and Virtual Screening

The scaffold of 3-hydroxy-4-pyranone, a core component of this compound, serves as a valuable starting point for computational chemistry studies, particularly in the rational design of new therapeutic agents. nih.gov Its inherent metal-chelating properties and established biological activities make it an attractive template for developing libraries of compounds aimed at specific biological targets. researchgate.net

In silico library design is a computational technique used to generate a large, diverse collection of virtual molecules based on a core chemical structure. This process allows researchers to explore a vast chemical space efficiently without synthesizing each compound. For derivatives of this compound, this often involves a structure-based combinatorial library design approach. nih.gov In one notable study targeting HIV-1 integrase, a key intermediate, 3-(Benzyloxy)-6-Methyl-4-oxo-4H-Pyran-2-Carboxylic Acid, was used as the foundation for a new library of potential inhibitors. nih.gov

The design process involved computationally coupling this pyranone-based carboxylic acid with various amine fragments to create a library of novel carboxamide derivatives. nih.gov This method allows for systematic modification of the core structure to optimize interactions with the target protein. The resulting virtual library of compounds can then be subjected to virtual screening. nih.gov

Virtual screening is a computational methodology that involves the rapid assessment of large libraries of chemical structures to identify those most likely to bind to a drug target, typically a protein or enzyme. nih.gov This workflow often combines ligand-based and structure-based techniques, including molecular docking, to predict the binding affinity and orientation of the designed compounds within the active site of the target. nih.govnih.gov By simulating these interactions, researchers can prioritize a smaller, more manageable number of "hit" candidates for chemical synthesis and subsequent biological evaluation. nih.gov

A study focused on developing HIV-1 integrase inhibitors illustrates this workflow, where a library of 3-hydroxy-4-pyranone carboxamide (HPCAR) derivatives was designed and screened in silico. nih.gov The process led to the identification of promising candidates, such as derivatives formed from the initial library, which were then synthesized for validation. nih.gov One such synthesized compound was N-(3-(1H-Pyrrol-1-yl)benzyl)-3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxamide. nih.gov

Table 1: Components Used in a Structure-Based Combinatorial Library Design

| Component Role | Chemical Name/Class | Abbreviation | Purpose in Library Design |

|---|---|---|---|

| Key Intermediate | 3-(Benzyloxy)-6-Methyl-4-oxo-4H-Pyran-2-Carboxylic Acid | BPCA | The core scaffold providing the essential 4-pyranone structure. nih.gov |

| Building Blocks | Amine Fragments | AM | A diverse set of amines used for amide coupling to generate structural variety. nih.gov |

| Virtual Library | Benzyloxy Carboxamide Derivatives | BPCAR | The initial in silico library of compounds generated for virtual screening. nih.gov |

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Precursor in Heterocyclic Compound Synthesis

This pyranone is a valuable starting material for creating a range of heterocyclic structures that are foundational to applications in drug discovery and material science.

As a member of the pyranone family, 3-hydroxy-4-oxo-4H-pyran-2-carboxylic acid is a fundamental building block for constructing more elaborate pyranone-based molecules. The pyranone scaffold is of significant interest due to its presence in numerous natural products and biologically active compounds, including those with antitumor and antimicrobial properties. Researchers utilize this core structure to synthesize new derivatives with enhanced or novel functionalities for various scientific applications.

This compound serves as a precursor for the synthesis of coumarins. Coumarins, a class of benzopyrone compounds, are widely recognized for their diverse biological activities. The transformation from the pyranone structure to the coumarin (B35378) scaffold involves sophisticated chemical reactions that reconfigure the heterocyclic core, demonstrating the utility of the starting pyranone in generating molecular diversity.

Similarly, this compound is a valuable precursor for synthesizing chromone (B188151) derivatives. Chromones, which are isomers of coumarins, also possess a benzopyrone structure and are known for a wide spectrum of pharmacological activities, including anti-inflammatory and anti-cancer effects. The ability to convert this compound into chromones highlights its importance as a versatile platform for accessing privileged structures in medicinal chemistry.

Development of Lead Compounds for Chemical Agents

The inherent chemical and biological properties of the this compound scaffold make it an excellent starting point for designing lead compounds in both the pharmaceutical and agricultural sectors.

The core structure of this compound is a key component in the development of significant pharmaceutical agents. A protected form of the molecule, 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, is a crucial intermediate in the synthesis of major antiviral drugs. verypharm.comhsppharma.comacs.orgchemdad.comchemexpress.com This benzyloxy-protected derivative is instrumental in building the complex tricyclic systems of these modern medicines. acs.org

Notable examples include:

Dolutegravir : An advanced antiretroviral medication used for the treatment of HIV-1 infection. hsppharma.comchemdad.com 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid is a key starting material for constructing the drug's core structure. acs.org

Baloxavir marboxil : A first-in-class antiviral drug for treating influenza. acs.orgchemexpress.com The synthesis of this agent also relies on 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid as a critical intermediate. verypharm.comacs.orgacs.org

The development of these drugs underscores the importance of the pyranone scaffold as a foundational element in designing novel therapeutic agents. verypharm.com

Table of Pharmaceutical Intermediates

| Precursor Compound | Final Drug Product | Therapeutic Application |

| 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid | Dolutegravir | HIV-1 Integrase Inhibitor hsppharma.comchemdad.com |

| 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid | Baloxavir marboxil | Influenza Virus Endonuclease Inhibitor acs.orgchemexpress.com |

The biological activity inherent in the pyranone structure presents significant potential for applications in the agrochemical industry. The search for new and effective herbicides, fungicides, and insecticides is continuous, and chiral agrochemicals, in particular, have gained attention for their potential for higher efficiency and lower environmental toxicity. nih.gov Pyranone derivatives have been isolated from natural sources like endophytic fungi and investigated for a range of bioactivities, including insecticidal and antimicrobial properties. researchgate.netnih.gov This suggests that this compound could serve as a valuable lead compound for developing new, potentially more sustainable agricultural chemicals.

Food Industry Applications (e.g., Natural Preservatives)

The potential application of this compound in the food industry is an area of growing interest, primarily centered on its prospective role as a natural preservative. This potential is largely inferred from the known biological activities of the 4H-pyran scaffold, which is present in numerous natural and synthetic compounds exhibiting antioxidant and antimicrobial properties.

Research into various 4H-pyran derivatives has demonstrated their efficacy as antioxidant agents. nih.govmdpi.com The mechanism of action is generally attributed to the ability of the pyran ring structure and its substituents to scavenge free radicals, which are a primary cause of oxidative degradation in food products, leading to rancidity, discoloration, and loss of nutritional value. For instance, studies on the related compound 3-Hydroxy-2-methyl-4H-pyran-4-one have highlighted its antioxidant capabilities. scirp.orgscirp.org This activity is linked to the presence of the hydroxyl group on the pyranone ring, which can donate a hydrogen atom to neutralize free radicals. scirp.org

Given its structural features—specifically the enolic hydroxyl group adjacent to a carbonyl group—this compound is theoretically well-suited to function as an antioxidant. Furthermore, the broader class of pyran-containing compounds has been investigated for antimicrobial effects, which are crucial for a preservative intended to inhibit the growth of bacteria, yeasts, and molds. While specific research on the preservative efficacy of this compound in food matrices is not extensively documented, its chemical structure suggests it is a promising candidate for further investigation as a natural alternative to synthetic preservatives.

Role in Coordination Chemistry and Metal Complex Formation

This compound is a highly effective chelating agent due to the strategic positioning of multiple oxygen donor atoms within its structure. The presence of a carboxylic acid group at the C2 position, a hydroxyl group at the C3 position, and a ketone (carbonyl) group at the C4 position allows for multiple modes of coordination with a wide variety of metal ions. This ability to form stable metal complexes is a cornerstone of its role in coordination chemistry.

The primary coordination mode observed in analogous compounds involves bidentate chelation, where the ligand binds to a central metal ion through two donor atoms to form a stable ring structure. Studies on the closely related compound 3-Hydroxy-2-methyl-4H-pyran-4-one show that it coordinates with metal ions such as iron(III), cobalt(III), and chromium(III) in a bidentate fashion. scirp.orgscirp.org This coordination occurs through the deprotonated hydroxyl group and the adjacent carbonyl oxygen, creating a stable five-membered chelate ring. scirp.org

Furthermore, research on 3-Hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid (meconic acid) demonstrates that the carboxylate groups readily participate in metal binding. researchgate.net In its complexes with lanthanide ions, the carboxylate groups are shown to bind to the metal center in a bidentate fashion. researchgate.net Stepwise binding has also been observed with Fe(III), forming complexes with different ligand-to-metal ratios depending on the pH. researchgate.net

Based on these findings, this compound can be expected to act as a versatile ligand, potentially binding as a bidentate chelate through either the 3-hydroxy and 4-oxo groups or the 2-carboxy and 3-hydroxy groups. This versatility allows it to form stable complexes with a range of metal ions, including transition metals and rare-earth elements, leading to various coordination geometries, such as octahedral structures. scirp.orgscirp.org

Interactive Data Table: Coordination Behavior of Related Pyran-4-one Derivatives

| Ligand | Metal Ion(s) | Typical Coordination Mode | Resulting Complex Geometry |

| 3-Hydroxy-2-methyl-4H-pyran-4-one | Fe(III), Co(III), Cr(III) | Bidentate (via 3-OH and 4-C=O) | Octahedral |

| 3-Hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid | Lanthanides (La, Ce, Pr, etc.), Fe(III) | Bidentate (via carboxylate groups) | Not specified |

Environmental and Green Chemistry Considerations for 3 Hydroxy 4 Oxo 4h Pyran 2 Carboxylic Acid

Biodegradation Pathways and Mechanisms

Information regarding the specific microbial degradation pathways and enzymatic mechanisms for 3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid is not available in the reviewed scientific literature. While bacteria have been shown to degrade a wide variety of aromatic compounds, the metabolic routes for this particular pyran derivative have not been elucidated.

Environmental Fate and Transport Modeling

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies for Enhanced Efficiency

Current synthetic routes to 3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid and its analogs often involve multi-step processes, including cyclization and oxidation reactions smolecule.com. Future research should prioritize the development of more efficient, cost-effective, and environmentally benign synthetic strategies.

Key areas for exploration include:

Catalytic Approaches: Investigating novel catalysts (metal-based, organocatalysts, or biocatalysts) to improve reaction yields, reduce reaction times, and enhance selectivity.

Flow Chemistry: Adapting current synthetic protocols to continuous flow systems could offer benefits such as improved safety, scalability, and purification efficiency.

Green Chemistry Principles: The use of greener solvents, reducing the number of synthetic steps (tandem or one-pot reactions), and minimizing waste generation are critical future goals. For instance, moving away from stoichiometric reagents towards catalytic processes would represent a significant advancement.

Microwave-Assisted Synthesis: This technique has the potential to dramatically shorten reaction times and improve yields for the synthesis of pyran scaffolds and should be systematically explored for this specific compound.

A comparison of potential synthetic improvements is outlined below.

| Methodology | Current Approach (Typical) | Future Goal | Potential Advantages |

| Catalysis | Stoichiometric reagents | Development of reusable catalysts | Reduced waste, lower cost, improved atom economy |

| Reaction Conditions | Batch processing, conventional heating | Continuous flow synthesis, microwave irradiation | Enhanced safety, faster reaction, scalability |

| Solvents | Traditional organic solvents | Green solvents (e.g., water, ionic liquids) | Reduced environmental impact |

| Overall Process | Multi-step synthesis with intermediate isolation | One-pot or tandem reactions | Increased efficiency, reduced resource consumption |

Expansion of Derivative Libraries and Advanced Structure-Activity Relationship (SAR) Studies

The this compound scaffold is a valuable starting point for creating diverse chemical libraries smolecule.com. Limited studies have described the synthesis of derivatives, such as amides, and evaluated their antimicrobial properties researchgate.net. However, a systematic exploration is warranted to fully map the chemical space and understand the structure-activity relationships (SAR).

Future efforts should concentrate on:

Systematic Derivatization: Modifying the core functional groups—the carboxylic acid, the hydroxyl group, and the pyran ring itself—to generate a comprehensive library. For example, the carboxylic acid can be converted to a wide range of esters, amides, and other bioisosteres smolecule.comnih.gov.

Combinatorial Chemistry: Employing high-throughput combinatorial synthesis techniques to rapidly generate a large number of derivatives for screening.

Advanced SAR Analysis: Moving beyond simple qualitative SAR to quantitative structure-activity relationship (QSAR) studies. This involves correlating specific physicochemical properties (e.g., lipophilicity, electronic effects, steric parameters) of the derivatives with their biological activity to build predictive models.

The following table illustrates potential points of diversification on the core structure for future SAR studies.

| Modification Site | Rationale for Derivatization | Potential Functional Groups to Introduce |

| C2-Carboxylic Acid | Modulate solubility, cell permeability, and target binding | Esters, Amides, Tetrazoles, Hydroxamic acids |

| C3-Hydroxyl Group | Alter hydrogen bonding capacity and metabolic stability | Ethers, Esters, Benzyloxy groups chemscene.comhsppharma.com |

| C5 & C6 Positions | Introduce substituents to probe steric and electronic requirements for activity | Alkyl groups, Halogens, Aryl groups |

Deeper Mechanistic Elucidation of Biological Activities at a Molecular Level

Preliminary research suggests that this compound and related compounds possess antimicrobial, antioxidant, and enzyme-inhibiting properties smolecule.com. The current understanding of how they exert these effects at a molecular level is nascent. Future research must aim to identify specific cellular targets and elucidate the precise mechanisms of action.

Key research questions to address include:

Target Identification: What specific enzymes, receptors, or other proteins does this compound interact with? Techniques like affinity chromatography, proteomics, and genetic screening could be employed to pull down binding partners.

Enzyme Inhibition Kinetics: For any identified enzyme targets, detailed kinetic studies are needed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Cellular Pathway Analysis: Investigating how the compound affects specific cellular signaling pathways is crucial. This includes understanding its impact on metabolic pathways and protein-protein interactions smolecule.com.

Antioxidant Mechanism: Determining whether the antioxidant activity is due to direct free radical scavenging, chelation of metal ions, or upregulation of endogenous antioxidant enzymes.

Integration of Advanced Computational Approaches with Experimental Data

Computational chemistry offers powerful tools to accelerate the research and development process. For related pyranone structures, methods like molecular docking and quantum-chemical calculations have been used to predict biological activity and study molecular properties mdpi.commdpi.com. A synergistic approach combining computational modeling with experimental validation is a key future direction.

Future research should involve: